(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole
Description
Properties
IUPAC Name |
(Z)-3-benzyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3S/c1-18(20-12-14-22(25)15-13-20)26-27-24-28(16-19-8-4-2-5-9-19)23(17-29-24)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3/b26-18+,27-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRDZSRENQBOI-IVBPLKSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, they are used in medical biotechnology to couple drugs to targeted antibodies. The specific targets for this compound would require further experimental investigation.
Mode of Action
The mode of action of this compound is likely related to its hydrazone group. Hydrazone-based coupling methods are used to couple drugs to targeted antibodies, such as antibodies against a certain type of cancer cell. The hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell. This allows for the targeted delivery and release of the drug within the cell.
Biochemical Pathways
For instance, they are intermediates in the Wolff–Kishner reduction
Pharmacokinetics
It is known that hydrazones have poor oral bioavailability in rats due to severe first-pass metabolic reactions
Result of Action
For instance, they have been found to have anticancer, antiinflammatory, antioxidant, and neuroprotective activities. The specific effects of this compound would require further experimental investigation.
Biological Activity
(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores the compound's synthesis, structural characteristics, and biological activity based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of thiazole derivatives, including the target compound, typically involves the reaction of thiosemicarbazide with appropriate aldehydes and ketones. The resulting compounds are characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the angles between different moieties in related thiazole derivatives have been documented to provide insights into their spatial arrangement and potential interactions with biological targets .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of thiazole derivatives against various cancer cell lines. The compound exhibits significant activity against epidermal growth factor receptor (EGFR) and BRAF V600E mutant proteins, both of which are critical in cancer progression. The GI50 values for similar compounds ranged from 37 nM to 54 nM, indicating potent inhibition of cell proliferation .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| 3a | MCF-7 | 45 |
| 3b | A549 | 39 |
| 3c | HCT116 | 42 |
| 3d | HeLa | 37 |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activity. Studies show that certain derivatives exhibit significant inhibition against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.50 |
| 2e | Candida parapsilosis | 1.23 |
The mechanism through which these compounds exert their biological effects is multifaceted. Molecular docking studies have indicated that these thiazole derivatives bind effectively to active sites on target proteins such as EGFR and BRAF V600E, suggesting a competitive inhibition mechanism. The binding affinities observed (e.g., -8.7 kcal/mol for BRAF V600E) indicate strong interactions that could lead to effective therapeutic outcomes .
Case Studies
A notable case study involved the evaluation of a series of thiazole-based compounds against a panel of human cancer cell lines. The most active compounds were further assessed for their ability to inhibit specific oncogenic pathways involving EGFR and BRAF mutations. The results not only confirmed their antiproliferative potential but also provided a basis for further drug development targeting these pathways .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its antibacterial and antifungal properties. Studies suggest that modifications in the thiazole ring structure can enhance biological activity against various pathogens, making it a candidate for further exploration in drug development .
Anticancer Potential
Thiazole derivatives are known for their anticancer properties. Preliminary studies involving similar compounds have shown promising results in inhibiting cancer cell proliferation. The presence of the hydrazone moiety in (Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including conventional heating and microwave-assisted synthesis. Microwave-assisted methods have been shown to enhance reaction rates and yields when compared to traditional techniques .
| Method | Conditions | Yield |
|---|---|---|
| Conventional Heating | 60 °C for 6 hours | 60% |
| Microwave-Assisted | 60 °C for 10 minutes | 90% |
The choice of synthesis method can significantly affect the purity and yield of the final product, making it crucial for researchers to select the most efficient approach based on their specific needs.
Drug Development
The unique structural features of this compound make it a valuable scaffold for designing new drugs. Its ability to interact with biological targets suggests potential applications in treating infections and cancer .
Material Science
Beyond medicinal applications, this compound may also find use in material science due to its unique chemical properties. Thiazole derivatives are often employed as intermediates in synthesizing polymers and other materials with specific electronic or optical properties .
Case Study 1: Antibacterial Activity
A study conducted on thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The study highlighted the importance of halogen substitutions in enhancing bioactivity, suggesting that this compound could also possess similar properties due to the presence of fluorine .
Case Study 2: Anticancer Efficacy
In vitro studies on related hydrazone derivatives indicated promising anticancer activity against various cancer cell lines. These findings support further investigation into this compound as a potential lead compound for developing novel anticancer therapies .
Chemical Reactions Analysis
Reaction Pathway
-
Condensation :
-
Cyclization :
General Reaction Scheme :
text(E)-R1-C(=S)-NH-N=C(R2) + Br-CH2-C(=O)-Ar → (Z)-Thiazole derivative + HBr + H2O
(R1 = 4-fluorophenyl; R2 = benzyl; Ar = phenyl)
Key Data
Observed Reactivity
-
Electrophilic Substitution : The thiazole ring undergoes bromination at the 5-position under mild conditions .
-
Oxidation : The dihydrothiazole moiety oxidizes to a thiazole in the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Nucleophilic Attack : The hydrazone group reacts with aldehydes to form hydrazone-linked hybrids .
Comparative Reactivity Table
Biological and Pharmacological Activity
While the focus is on chemical reactions, incidental findings include:
-
Antibacterial Activity : Analogues show MIC values of 31.25–62.5 µg/mL against S. aureus and E. faecalis .
-
Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F) enhance bioactivity by improving membrane permeability .
Crystallographic Insights
Single-crystal X-ray analysis reveals:
-
Planarity : The thiazole and hydrazone groups are coplanar (twist angle <5°), while the benzyl group deviates (~43°) .
-
Intermolecular Interactions : N–H⋯Cl hydrogen bonds (2.896 Å) stabilize the crystal lattice .
Synthetic Challenges and Optimizations
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a core 2,3-dihydrothiazole scaffold with derivatives reported in . Key structural variations among analogs include substituents at positions 3 and 4 of the thiazoline ring and modifications to the hydrazono moiety. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected 2,3-Dihydrothiazole Derivatives
Key Observations:
- Substituent Effects at Position 4: The target’s 4-phenyl group is less electron-withdrawing compared to the 4-bromophenyl (7b) and 4-nitrophenyl (7e) groups. Bromine’s size and polarizability may enhance van der Waals interactions in 7b, contributing to its higher melting point (284–286°C).
- Hydrazone Modifications :
- The target’s 4-fluorophenyl ethylidene group contrasts with the dihydrodioxin moiety in 7b and 7e. Fluorine’s electronegativity may improve solubility and bioavailability compared to the bulkier dihydrodioxin group.
Spectroscopic and Analytical Data
highlights spectroscopic techniques (IR, $^1$H-NMR, $^13$C-NMR) for characterizing dihydrothiazole derivatives .
- NMR Shifts : The 4-fluorophenyl group in the target would produce distinct $^19$F-NMR signals and deshielded aromatic protons in $^1$H-NMR due to fluorine’s inductive effects.
- IR Spectroscopy: The absence of strong electron-withdrawing groups (e.g., nitro in 7e) may result in less pronounced absorption bands for C=O or C=N stretches compared to nitro-containing analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and ketones. A typical approach involves refluxing 1-(4-fluorophenyl)ethylidene hydrazine with 3-benzyl-4-phenyl-2,3-dihydrothiazole in absolute ethanol, catalyzed by glacial acetic acid (4–5 drops) under reflux for 4–6 hours . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, using ethanol as a solvent improves solubility of aromatic intermediates, while glacial acetic acid facilitates imine bond formation. Post-reaction purification via vacuum filtration or column chromatography is critical to isolate the product .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Melting Point : Determine melting range (e.g., 284–286°C for analogous compounds) to assess purity .
- Spectroscopy :
- IR : Identify C=N (1600–1650 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .
- ¹H/¹³C NMR : Confirm hydrazone (δ 8.5–9.0 ppm for N=CH) and dihydrothiazole (δ 4.0–5.0 ppm for CH₂) moieties. Aromatic protons appear as multiplet signals in δ 6.5–8.0 ppm .
- Elemental Analysis (CHNS) : Validate empirical formula with <0.5% deviation from calculated values .
Q. What preliminary assays can evaluate the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- Agar Diffusion : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) at 50–200 µg/mL .
- Aldose Reductase (ALR2) Inhibition : Use spectrophotometric assays with DL-glyceraldehyde as substrate, measuring NADPH depletion at 340 nm . IC₅₀ values <10 µM indicate high potency.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ALR2). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for optimized geometry .
- QSAR Analysis : Correlate substituent effects (e.g., 4-fluorophenyl vs. bromophenyl) with bioactivity using Hammett constants or molecular descriptors .
Q. How can crystallographic data resolve discrepancies in reported spectroscopic assignments?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL . Refine data with Olex2 to confirm bond lengths (e.g., C=N ~1.28 Å) and dihedral angles. Discrepancies in NMR shifts (e.g., thiazole protons) may arise from solvent effects or tautomerism, which SC-XRD can clarify .
Q. What strategies address contradictions in synthetic yields across studies?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Low yields (<70%) may indicate side reactions (e.g., hydrolysis of hydrazone).
- DoE (Design of Experiments) : Systematically vary temperature, catalyst concentration, and solvent to identify optimal conditions . For example, replacing ethanol with DMF may improve solubility of fluorinated intermediates.
Q. How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) impact physicochemical and biological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and binding to hydrophobic enzyme pockets. Compare logP values (HPLC) to assess lipophilicity .
- Bioactivity Correlation : Synthesize analogs (e.g., 4-methoxyphenyl derivative) and test against ALR2. Fluorine’s electronegativity often increases inhibitory potency by 20–30% compared to methoxy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
